ARRY-300 (MEK300)
Description
ARRY-300 (MEK300) is an investigational allosteric inhibitor of MEK1/2 (mitogen-activated protein kinase kinase), a critical node in the RAS/RAF/MEK/ERK signaling pathway implicated in cancer progression . It belongs to a class of small-molecule agents designed to block MEK activity, thereby inhibiting downstream ERK signaling and tumor growth. Preclinical studies suggest MEK inhibitors like ARRY-300 are particularly effective in BRAF-mutant cancers, such as metastatic melanoma .
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ARRY300; ARRY 300; ARRY-300; MEK300; MEK-300; MEK 300. |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features :
- Mechanism : Binds allosterically to MEK1/2, disrupting ATP-binding pocket interactions .
- Structural Profile : Unlike other MEK inhibitors (e.g., Cobimetinib, Trametinib), the chemical structure of ARRY-300 remains undisclosed .
Comparison with Similar MEK Inhibitors
ARRY-300 is part of a broader class of allosteric MEK inhibitors (Table 1). Below is a detailed comparison with key competitors:
Table 1: Pharmacological and Clinical Profiles of MEK Inhibitors
Abbreviations: ND = Not Disclosed; PK = Pharmacokinetics.
Structural and Mechanistic Similarities
ARRY-300 shares common allosteric binding motifs with other MEK inhibitors, interacting with conserved residues (e.g., Lys97, Ser212, Val127) near the ATP-binding site . However, its undisclosed structure limits direct comparisons. For example:
Clinical Development and Efficacy
- Binimetinib and Selumetinib achieved regulatory approval due to robust efficacy in niche indications (e.g., neurofibromatosis, NRAS-mutant melanoma) .
Q & A
Q. What are the primary mechanisms of action of ARRY-300 (MEK300) in preclinical models, and how can researchers validate its target specificity?
ARRY-300 is a selective MEK1/2 inhibitor that suppresses MAPK pathway signaling by competitively binding to the ATP-binding pocket of MEK kinases. To validate target specificity, researchers should:
- Perform kinase selectivity profiling using in vitro enzymatic assays against a panel of kinases to confirm MEK1/2 inhibition .
- Use phospho-ERK Western blotting in cell lines (e.g., melanoma or colorectal cancer models) to correlate MEK inhibition with downstream pathway suppression .
- Conduct rescue experiments with constitutively active MEK mutants to confirm on-target effects .
Q. How should researchers design in vitro experiments to assess ARRY-300's efficacy in modulating MAPK pathway activity?
- Cell Line Selection : Use models with BRAF or RAS mutations (e.g., A375 melanoma, HCT116 colorectal cancer) to evaluate context-dependent responses .
- Dose-Response Curves : Include a range of concentrations (e.g., 1 nM–10 μM) to determine IC50 values for proliferation inhibition .
- Time-Course Analysis : Measure phospho-ERK levels at intervals (e.g., 0–48 hours) to assess dynamic pathway reactivation .
Q. What are the critical parameters for selecting animal models to evaluate ARRY-300's pharmacokinetics and tumor growth inhibition?
- Xenograft Models : Prioritize immunocompromised mice engrafted with cell lines harboring MAPK pathway mutations .
- Pharmacodynamic Markers : Collect tumor biopsies pre- and post-treatment to quantify phospho-ERK suppression via immunohistochemistry .
- Dosing Regimens : Test intermittent vs. continuous dosing to mimic clinical schedules and evaluate toxicity .
Advanced Research Questions
Q. What methodologies are recommended for analyzing contradictory data when ARRY-300 shows variable responses across different cancer subtypes?
- Multi-Omics Integration : Combine RNA sequencing, proteomics, and mutational profiling to identify biomarkers of sensitivity/resistance .
- Scoping Reviews : Systematically map preclinical studies to identify context-dependent variables (e.g., tumor microenvironment, genetic background) .
- Bayesian Statistical Models : Quantify uncertainty in heterogeneous datasets and prioritize hypotheses for validation .
Q. How can researchers address paradoxical activation of the MAPK pathway observed with ARRY-300 in certain cellular contexts?
- Feedback Loop Analysis : Measure upstream RTK activation (e.g., EGFR, HER2) via phospho-RTK arrays after ARRY-300 treatment .
- Combination Screens : Test ARRY-300 with PI3K/AKT or ERK inhibitors to block compensatory signaling .
- Computational Modeling : Use kinetic models of MAPK pathway dynamics to predict resistance mechanisms .
Q. What strategies improve the translational relevance of ARRY-300 studies when bridging preclinical findings to early-phase clinical trials?
- Patient-Derived Xenografts (PDXs) : Use PDX models with annotated clinical histories to mirror human tumor heterogeneity .
- Biomarker-Driven Cohorts : Design trials with enrollment criteria based on MAPK pathway mutation status or phospho-ERK levels .
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Link drug exposure data from preclinical species to human dose predictions .
Q. How should researchers validate off-target effects of ARRY-300 in complex biological systems?
- Chemical Proteomics : Use affinity-based pulldown assays to identify non-MEK targets .
- CRISPR-Cas9 Screens : Knock out MEK1/2 in ARRY-300-treated cells to distinguish on-target vs. off-target effects .
- Transcriptomic Profiling : Compare gene expression signatures of ARRY-300 with other MEK inhibitors to detect unique patterns .
Methodological Resources
- Data Reproducibility : Follow guidelines from Reviews in Analytical Chemistry for rigorous statistical reporting and raw data archiving .
- Literature Reviews : Use scoping frameworks (e.g., Arksey & O’Malley) to synthesize preclinical and clinical evidence systematically .
- Ethical Reporting : Adhere to Beilstein Journal standards for disclosing experimental details and conflicts of interest .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
